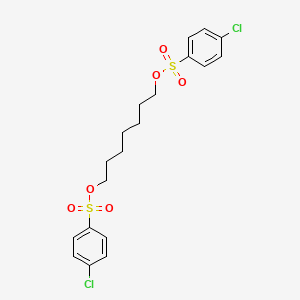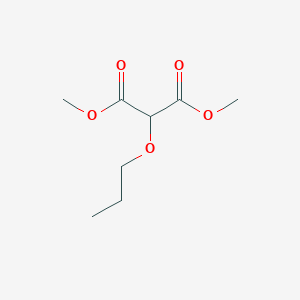
Dimethyl propoxypropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl propoxypropanedioate, also known as dimethyl 1,3-propanedioate, is an organic compound with the molecular formula C7H12O5. It is a diester derived from propanedioic acid (malonic acid) and is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl propoxypropanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
HOOC-CH2-COOH+2CH3OH→CH3OOC-CH2-COOCH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dimethyl propoxypropanedioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products:
Substitution: Depending on the nucleophile, products can vary widely.
Reduction: The major product is 1,3-propanediol.
Hydrolysis: The major product is propanedioic acid.
Scientific Research Applications
Dimethyl propoxypropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl propoxypropanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. Its reactivity is primarily due to the presence of ester groups, which can participate in nucleophilic substitution, reduction, and hydrolysis reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparison with Similar Compounds
Dimethyl malonate: Similar structure but lacks the propoxy group.
Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl succinate: Similar ester functionality but with a different carbon backbone.
Uniqueness: Dimethyl propoxypropanedioate is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
5018-35-9 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
dimethyl 2-propoxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
XBIALNHVSMBJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


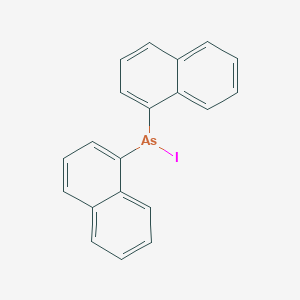

![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
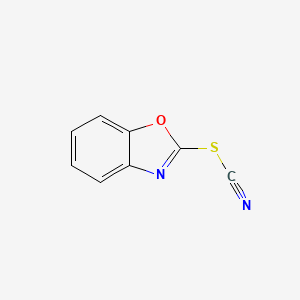
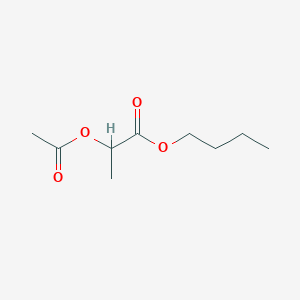
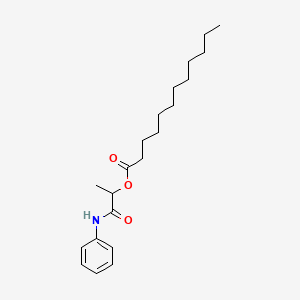
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

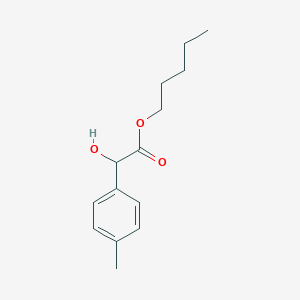

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
